[4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]methanol
Description
Properties
IUPAC Name |
[4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15,28-30H,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMHSAOJBYOCOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=CC(=C2)C3=CC=C(C=C3)CO)C4=CC=C(C=C4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the central phenyl core through a series of Friedel-Crafts alkylation reactions.
Introduction of Hydroxymethyl Groups: The hydroxymethyl groups are introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Final Assembly: The final step involves the coupling of the substituted phenyl groups to form the complete structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Pharmaceuticals: Potential precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry
Materials Science: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of [4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]methanol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their function and stability.
Comparison with Similar Compounds
(a) 5-CA-2-HM-MCBX and Derivatives ()
These compounds share hydroxymethyl and aromatic backbone features but differ in substituent positioning and additional functional groups. For example:
(b) 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-[4-(hydroxymethyl)phenyl]urea ()
This urea derivative incorporates a hydroxymethylphenyl group but features a triazine-morpholine core. The target compound’s purely aromatic structure may offer greater thermal stability but lower hydrogen-bonding capacity, limiting its utility in coordination chemistry .
Fluorinated Analogues ()
[3′,5′-Bis(trifluoromethyl)-4-biphenylyl]methanol (CAS 442514-47-8) serves as a key comparator:
| Property | Target Compound | [3′,5′-Bis(trifluoromethyl) Analogue] |
|---|---|---|
| Substituents | –CH₂OH | –CF₃ |
| Polarity | High (hydrophilic) | Moderate (lipophilic) |
| Electron Effects | Electron-donating (–CH₂OH) | Electron-withdrawing (–CF₃) |
| Boiling Point | Estimated >300°C (decomposes) | ~250°C (stable) |
| Bioavailability | Likely low (high solubility) | Higher (enhanced membrane permeation) |
The trifluoromethyl groups in the analogue improve metabolic resistance and pharmacokinetic profiles, whereas the target compound’s hydroxymethyl groups may facilitate degradation via Phase II conjugation (e.g., glucuronidation) .
Alkylphenol Derivatives ()
While structurally distinct, alkylphenols like 4-(1-ethylpentyl)phenol (CAS 6465-74-3) provide insights into substituent effects:
- Toxicity: Alkylphenols exhibit endocrine-disrupting activity due to phenolic –OH groups; the target compound’s –CH₂OH groups are less reactive but may still pose mild cytotoxicity risks .
- Environmental Persistence: The target’s aromatic rigidity likely enhances stability compared to linear alkylphenols.
Research Findings and Data Gaps
- Synthesis Challenges : Unlike the trifluoromethyl analogue (synthesized via Suzuki coupling ), the target compound requires precise protection/deprotection of hydroxymethyl groups to avoid side reactions.
- Metabolic Pathways : Hydroxymethyl groups in related compounds (e.g., 5-CA-2-HM-MCBX) undergo rapid oxidation to carboxylic acids, suggesting similar pathways for the target .
- Applications : The trifluoromethyl analogue is used in agrochemicals; the target compound’s polarity may favor biomedical applications (e.g., drug delivery).
Biological Activity
[4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]methanol, a complex organic compound characterized by multiple phenyl groups and hydroxymethyl functionalities, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex aromatic structure that enhances its stability and reactivity. The presence of hydroxymethyl groups contributes to its potential for hydrogen bonding, which may influence its biological interactions.
1. Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives with hydroxymethyl groups have shown selective cytotoxicity towards cancer cells expressing wild-type p53. In studies involving various derivatives, compounds with specific configurations demonstrated IC50 values below 1 μM in colon cancer cells (HCT116 p53+/+) .
3. Pharmacological Potential
The compound is being explored as a precursor for drug development due to its unique structural characteristics. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies aimed at treating diseases such as cancer and inflammatory disorders .
Case Studies
- Study on Antiproliferative Activity : A recent study evaluated twenty derivatives of bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles in human colorectal cancer (CRC) cells. The findings highlighted that certain configurations of hydroxymethyl derivatives exhibited high cytotoxicity against p53-expressing cells while maintaining selectivity for the p53 pathway .
- Synthesis and Characterization : The synthesis of this compound involves multi-step organic reactions. The introduction of hydroxymethyl groups is typically achieved through hydroxymethylation reactions using formaldehyde and catalysts .
Data Table: IC50 Values of Related Compounds
| Compound | IC50 (μM) HCT116 p53+/+ | IC50 (μM) HCT116 p53−/− |
|---|---|---|
| Compound 4a | 4.43 ± 2.13 | 32.50 ± 1.30 |
| Compound 4e | 7.50 ± 1.10 | >50 |
| Compound 20 | 24.34 ± 1.00 | 22.15 ± 1.00 |
Q & A
Basic: What are the standard synthetic routes for [4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]methanol, and how are their efficiencies evaluated?
Methodological Answer:
The synthesis typically involves iterative cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the polyphenolic backbone. A stepwise approach may include:
Core formation: Coupling 3,5-dibromophenyl intermediates with 4-(hydroxymethyl)phenylboronic acid derivatives to construct the central aromatic ring .
Terminal functionalization: Introducing the hydroxymethyl groups via nucleophilic substitution or oxidation of benzyl halides .
Efficiency is benchmarked by:
- Yield optimization: Monitoring reaction progress via TLC or HPLC (e.g., using sodium acetate/sodium 1-octanesulfonate buffer systems for polarity adjustments) .
- Purity validation: Post-synthesis purification via column chromatography or recrystallization, with purity assessed by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies hydroxymethyl protons (δ 4.5–5.0 ppm) and aromatic splitting patterns, while ¹³C NMR confirms quaternary carbon environments .
- High-Performance Liquid Chromatography (HPLC): Mobile phases combining methanol and buffered solutions (e.g., 65:35 methanol/sodium acetate buffer at pH 4.6) ensure separation of stereoisomers or byproducts .
- Mass Spectrometry (MS): HRMS (ESI or EI) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Solvent effects: NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Cross-referencing data under standardized conditions is critical .
- Impurity interference: HPLC-MS can detect trace byproducts (e.g., incomplete coupling intermediates) that skew NMR interpretations .
- Crystallographic validation: Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in peak assignments .
Advanced: What strategies optimize reaction yields in multistep syntheses of this compound?
Methodological Answer:
Optimization involves:
- Catalyst screening: Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (e.g., SPhos) improve coupling efficiency in Suzuki-Miyaura steps .
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance boronic acid reactivity, while controlled temperatures (60–80°C) prevent side reactions .
- In-line monitoring: Real-time FTIR or Raman spectroscopy tracks intermediate formation, enabling rapid adjustments .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
- pH sensitivity: Hydroxymethyl groups may undergo hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions. Stability studies using accelerated degradation (e.g., 40°C/75% RH) with HPLC monitoring are recommended .
- Thermal stability: Differential Scanning Calorimetry (DSC) identifies decomposition temperatures, guiding storage conditions (e.g., inert atmosphere, −20°C) .
Advanced: What methodologies assess the compound’s potential ecotoxicological effects?
Methodological Answer:
While direct data is limited, analogous assessments include:
- Bioaccumulation potential: LogP calculations (e.g., using EPI Suite) predict hydrophobicity .
- Aquatic toxicity assays: Daphnia magna or algae growth inhibition tests evaluate acute/chronic effects .
- Degradation pathways: Photolysis (UV-Vis) and biodegradation (OECD 301F) studies identify persistent metabolites .
Basic: What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE): Nitrile gloves, goggles, and lab coats prevent dermal/ocular exposure .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks .
- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced: Can biocatalytic methods offer sustainable alternatives for synthesizing this compound?
Methodological Answer:
Emerging approaches include:
- Enzymatic oxidation: Alcohol dehydrogenases convert benzyl intermediates to hydroxymethyl derivatives under mild conditions .
- Whole-cell systems: Engineered E. coli expressing aryl-alcohol oxidases may enable one-pot synthesis, reducing solvent waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
